molecular formula C14H11ClN2O B11749879 (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanol

(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanol

Cat. No.: B11749879
M. Wt: 258.70 g/mol
InChI Key: ZNQLLCQUXROMJK-UHFFFAOYSA-N
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Description

(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a chlorophenyl substituent at the 2-position and a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanol typically involves multicomponent reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and condensation reactions used in laboratory synthesis can be scaled up for industrial applications. The choice of method would depend on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may block γ-aminobutyric acid receptors, similar to the action of classical benzodiazepine tranquilizers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol

InChI

InChI=1S/C14H11ClN2O/c15-11-6-4-10(5-7-11)14-12(9-18)17-8-2-1-3-13(17)16-14/h1-8,18H,9H2

InChI Key

ZNQLLCQUXROMJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)CO)C3=CC=C(C=C3)Cl

Origin of Product

United States

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